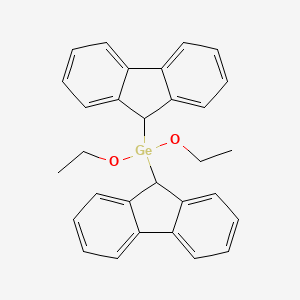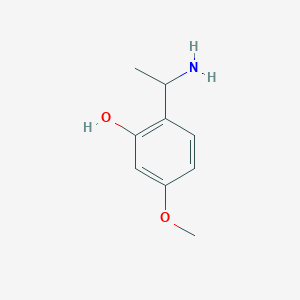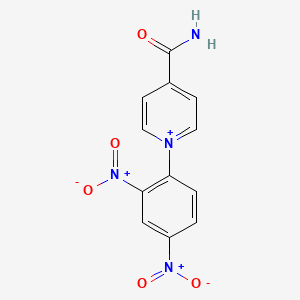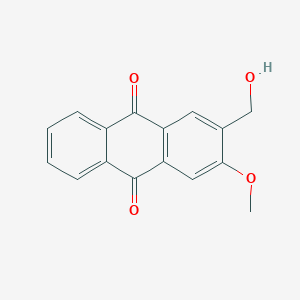
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a hydroxymethyl group and a methoxy group attached to the anthracene-9,10-dione core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common method is the hydroxymethylation of anthracene-9,10-dione using formaldehyde under acidic conditions. The methoxylation can be achieved by reacting the hydroxymethylated intermediate with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Carboxymethyl)-3-methoxyanthracene-9,10-dione.
Reduction: 2-(Hydroxymethyl)-3-hydroxyanthracene-9,10-dione.
Substitution: 2-(Hydroxymethyl)-3-(substituted)anthracene-9,10-dione.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-anthracene-9,10-dione: Lacks the methoxy group, which may result in different chemical and biological properties.
3-Methoxyanthracene-9,10-dione:
2-(Hydroxymethyl)-3-hydroxyanthracene-9,10-dione: Contains a hydroxyl group instead of a methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
2-(Hydroxymethyl)-3-methoxyanthracene-9,10-dione is unique due to the presence of both hydroxymethyl and methoxy groups, which can impart distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
537712-33-7 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-20-14-7-13-12(6-9(14)8-17)15(18)10-4-2-3-5-11(10)16(13)19/h2-7,17H,8H2,1H3 |
Clé InChI |
PPPJBOAZTZXZGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1CO)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


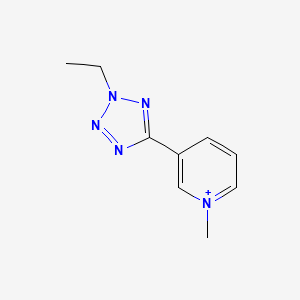
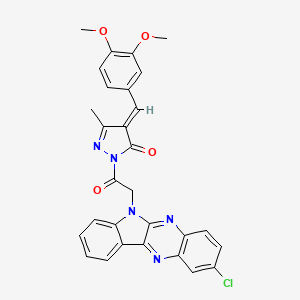


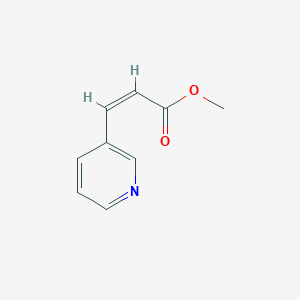
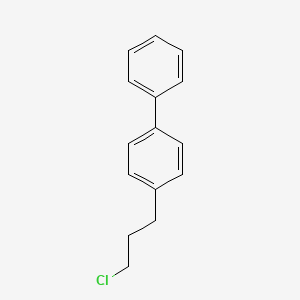
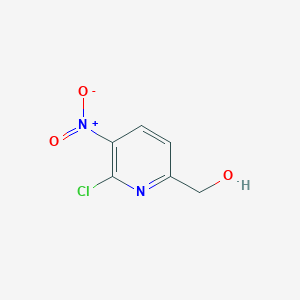
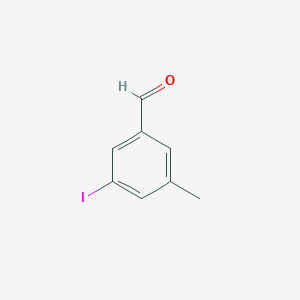
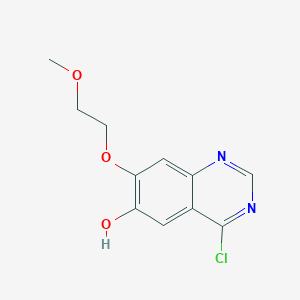
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
